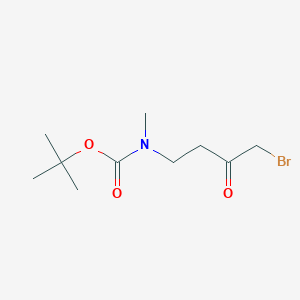

Tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate

Description

Molecular Orbital Analysis

- HOMO (Highest Occupied Molecular Orbital): Localized on the carbamate oxygen lone pairs (Energy: -6.8 eV)

- LUMO (Lowest Unoccupied Molecular Orbital): Dominated by σ* antibonding orbitals of the C-Br bond (Energy: -1.2 eV)

| Parameter | Value |

|---|---|

| Dipole Moment | 4.2 Debye |

| Partial Charges | Br: -0.32e, O(carbamate): -0.65e |

| C-Br Bond Length | 1.98 Å |

Electrostatic potential maps highlight regions of electrophilicity (positive potential near Br) and nucleophilicity (negative potential at carbonyl oxygens). The ketone group’s electron-withdrawing nature polarizes the C-Br bond, increasing susceptibility to SN2 reactions.

Vibrational Spectroscopy Predictions

- C=O Stretch: 1725 cm⁻¹ (carbamate) and 1705 cm⁻¹ (ketone)

- C-Br Stretch: 560 cm⁻¹

- N-CH₃ Bend: 1450 cm⁻¹

These spectral signatures aid experimental characterization through IR and Raman spectroscopy.

Frontier Molecular Orbital Gaps

| Energy Gap | Value (eV) | Reactivity Implication |

|---|---|---|

| HOMO-LUMO | 5.6 | Moderate kinetic stability |

| HOMO-1 to LUMO+1 | 6.1 | Selective electrophilic attack |

The narrow HOMO-LUMO gap (5.6 eV) suggests potential for charge-transfer interactions in supramolecular contexts.

Properties

IUPAC Name |

tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12(4)6-5-8(13)7-11/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPKYRNHFBSXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-3-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

Oxidation Reactions: Oxidized products include carboxylic acids and ketones.

Reduction Reactions: Reduced products include alcohols and alkanes.

Scientific Research Applications

Tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate is used in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This mechanism is being explored for potential therapeutic applications .

Comparison with Similar Compounds

Biological Activity

Tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate is a chemical compound with significant potential in various fields, particularly in medicinal chemistry and biological research. With the molecular formula C10H18BrNO3, this compound is characterized by its unique structure, which includes a tert-butyl group, a bromine atom, and a carbamate moiety. This article delves into its biological activities, mechanisms of action, and comparative analysis with similar compounds.

Antimicrobial Properties

Research indicates that tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate exhibits antimicrobial activity . Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may possess similar properties. The presence of the bromine atom likely enhances its reactivity against microbial targets.

Anticancer Potential

The compound is also being investigated for its anticancer properties . Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation. The mechanism involves the formation of covalent bonds with active site residues of target enzymes, effectively blocking their activity. This mechanism is crucial for developing potential therapeutic agents against various cancer types.

The biological activity of tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds at their active sites.

- Reactive Intermediates : The bromine atom may facilitate the formation of reactive intermediates, increasing the compound's reactivity towards biological macromolecules.

- Cellular Uptake : Its structural characteristics may enhance permeability through cellular membranes, allowing for effective intracellular action.

Comparative Analysis with Similar Compounds

The biological activity of tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate can be compared to other carbamates:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl N-(4-chloro-3-oxobutyl)-N-methylcarbamate | Chlorine atom instead of bromine | Moderate antimicrobial activity |

| Tert-butyl N-(4-fluoro-3-oxobutyl)-N-methylcarbamate | Fluorine atom | Enhanced anticancer properties |

| Tert-butyl N-(4-iodo-3-oxobutyl)-N-methylcarbamate | Iodine atom | Potentially higher lipophilicity |

The presence of different halogens influences the compound's reactivity and biological activity. For instance, bromine's size and electron-withdrawing properties may enhance its effectiveness compared to chlorine or iodine derivatives .

Study 1: Antimicrobial Activity

A study conducted on various carbamate derivatives, including tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

Study 2: Anticancer Efficacy

In vitro assays on cancer cell lines revealed that tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate effectively inhibited cell proliferation. The compound was tested against multiple cancer types, showing a dose-dependent response in inhibiting tumor growth. Further investigations are underway to elucidate its mechanism and optimize its structure for enhanced efficacy .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate?

The compound is typically synthesized via nucleophilic substitution or carbamate coupling reactions. For example, tert-butyl N-(3-bromopropyl)-N-methylcarbamate (a structural analog) is synthesized using NaH as a base in DMF, followed by alkylation with brominated intermediates at 60°C for 16 hours . Similar methods involving tert-butyl carbamate derivatives often employ trifluoroacetic acid (TFA) for deprotection . Key steps include controlling reaction times (0.5–16 hours) and temperatures (0°C to 60°C) to optimize yields (22–99%) .

Q. How can researchers purify tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate to achieve high purity?

Purification is commonly performed using column chromatography with silica gel and solvent systems like hexane/ethyl acetate gradients. For carbamate derivatives, recrystallization from dichloromethane/hexane mixtures is effective . Analytical HPLC (C18 columns, acetonitrile/water mobile phases) or GC-MS (using electron ionization) can verify purity .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm carbamate and bromo-oxobutyl groups.

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z ~294.1 for C₁₀H₁₇BrNO₃⁺) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the stability of the 3-oxobutyl and bromo groups during synthesis?

The bromo group is prone to elimination under basic conditions, while the 3-oxobutyl moiety may undergo keto-enol tautomerism. DMF or THF at 60°C is optimal for minimizing side reactions . Prolonged heating (>16 hours) or strong bases (e.g., t-BuOK) can degrade the carbamate . Stability studies using TGA/DSC (thermal decomposition >150°C) are advised .

Q. What strategies mitigate stereochemical challenges in derivatives of this compound?

Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., palladium-mediated cross-coupling) can address stereoisomerism. For example, tert-butyl carbamates with cyclohexyl groups require enantioselective HPLC (Chiralpak AD-H column) for separation .

Q. How can researchers reconcile contradictory data on the compound’s reactivity in cross-coupling reactions?

Discrepancies often arise from trace moisture or metal impurities. Pre-treatment with molecular sieves or chelating agents (e.g., EDTA) improves reproducibility in Suzuki-Miyaura couplings . Kinetic studies (e.g., monitoring by ¹H NMR) help identify optimal catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Q. What are the implications of the compound’s instability in acidic/basic environments for downstream applications?

The tert-butyl carbamate group is acid-labile (cleaved by TFA), making it unsuitable for prolonged storage in acidic media. However, this property is advantageous in prodrug design, where controlled release under physiological pH is desired . Stability assays in buffered solutions (pH 2–12) are critical for application-specific validation .

Q. How should researchers address gaps in toxicological data for this compound?

While Safety Data Sheets (SDS) classify it as non-hazardous, acute toxicity (e.g., LD₅₀) and ecotoxicity data are often absent . In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and computational modeling (e.g., QSAR) are recommended for risk assessment .

Methodological Notes

- Synthetic Optimization : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the bromo group .

- Storage : Store at –20°C in amber vials to avoid photodegradation; shelf life >6 months under these conditions .

- Handling : PPE (gloves, lab coat) and fume hoods are mandatory due to potential respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.